molecular formula C24H36N6O7S B12548921 H-Gly-Gly-Cys-Gly-Leu-Phe-OH CAS No. 174350-33-5

H-Gly-Gly-Cys-Gly-Leu-Phe-OH

Cat. No.: B12548921
CAS No.: 174350-33-5
M. Wt: 552.6 g/mol
InChI Key: PKPGSVJGADAEKH-BZSNNMDCSA-N
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Description

The compound H-Gly-Gly-Cys-Gly-Leu-Phe-OH is a peptide consisting of the amino acids glycine, cysteine, leucine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH are used in studying peptide bond formation and protein folding . They serve as model compounds for understanding the behavior of larger proteins .

Biology

In biology, these peptides are used to study enzyme-substrate interactions and cell signaling pathways . They can also be used as biomarkers for various diseases .

Medicine

Peptides have therapeutic potential and are used in drug development . They can act as enzyme inhibitors , receptor agonists , or antimicrobial agents .

Industry

In the industrial sector, peptides are used in the development of biosensors and nanomaterials . They are also employed in the cosmetic industry for their skin-rejuvenating properties .

Mechanism of Action

The mechanism of action of H-Gly-Gly-Cys-Gly-Leu-Phe-OH involves its interaction with specific molecular targets . The cysteine residue can form disulfide bonds , which are crucial for the stability and function of proteins. The peptide can also interact with cell surface receptors , influencing cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-Cys-Gly-Leu-Phe-OH is unique due to the presence of cysteine , which allows for the formation of disulfide bonds . This property is not present in simpler peptides like H-Gly-Gly-OH .

Properties

CAS No.

174350-33-5

Molecular Formula

C24H36N6O7S

Molecular Weight

552.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H36N6O7S/c1-14(2)8-16(23(35)30-17(24(36)37)9-15-6-4-3-5-7-15)28-21(33)12-27-22(34)18(13-38)29-20(32)11-26-19(31)10-25/h3-7,14,16-18,38H,8-13,25H2,1-2H3,(H,26,31)(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t16-,17-,18-/m0/s1

InChI Key

PKPGSVJGADAEKH-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)CN

Origin of Product

United States

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